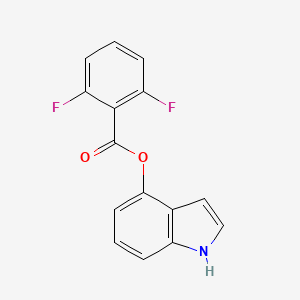

1H-indol-4-yl 2,6-difluorobenzoate

Description

Properties

IUPAC Name |

1H-indol-4-yl 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NO2/c16-10-3-1-4-11(17)14(10)15(19)20-13-6-2-5-12-9(13)7-8-18-12/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQAWMOZPWYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-4-yl 2,6-difluorobenzoate typically involves the esterification of 1H-indole-4-carboxylic acid with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-indol-4-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole moiety can be oxidized or reduced, leading to different derivatives with potential biological activities.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different indole derivatives .

Scientific Research Applications

1H-indol-4-yl 2,6-difluorobenzoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of 1H-indol-4-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Antitumor Activity : Tin-based 2,6-difluorobenzoates surpass clinical agents like cisplatin in vitro, suggesting that metal coordination enhances cytotoxicity .

- Antiviral Potential: Structural complexity (e.g., indole-peptide hybrids) enables targeting of viral proteases .

- Synthetic Efficiency : Allyl and methyl esters achieve higher yields (≥90%) than indolyl derivatives, likely due to steric effects .

- Functional Group Versatility : Conversion to hydroxamic acids or pyrazole-substituted derivatives expands therapeutic and synthetic utility .

Biological Activity

1H-indol-4-yl 2,6-difluorobenzoate (CAS No. 239080-90-1) is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The indole structure is prevalent in many natural products and has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

The synthesis of this compound typically involves the esterification of 1H-indole-4-carboxylic acid with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. This compound exhibits significant chemical reactivity due to the presence of fluorine atoms, which can enhance its binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The indole moiety can modulate enzyme activities and receptor interactions, potentially leading to inhibition or activation of various biochemical pathways. The fluorine atoms contribute to the compound's stability and enhance its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurological disorders.

Research Findings

The following table summarizes key findings from research studies on the biological activity of this compound:

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity.

- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Neuroprotective Mechanisms : Research conducted on neuronal cell lines suggested that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Q & A

Q. What are the established synthetic routes for 1H-indol-4-yl 2,6-difluorobenzoate, and how is purity ensured?

The compound is typically synthesized via esterification of 2,6-difluorobenzoic acid with a 1H-indol-4-ol derivative under acid-catalyzed conditions. For example, analogous syntheses (e.g., allyl 2,6-difluorobenzoates) involve coupling the benzoic acid with alcohols using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents . Post-synthesis, purification via liquid chromatography (LC) is critical, achieving yields up to 99% in optimized conditions . Purity is validated using -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm), HRMS (exact mass matching within 1 ppm), and IR spectroscopy (C=O stretch ~1700 cm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- -NMR : Identifies indole protons (δ 6.8–7.5 ppm) and benzoate aromatic signals (δ 7.1–8.0 ppm). Splitting patterns distinguish fluorine-coupled protons (e.g., couplings) .

- HRMS : Confirms molecular ion ([M+H]) with high mass accuracy (e.g., ±0.5 Da) .

- IR Spectroscopy : Validates ester carbonyl (1700–1750 cm) and indole N–H stretches (~3400 cm) .

Q. What are the stability and storage requirements for this compound?

While direct data on this compound is limited, structurally similar fluorinated benzoates (e.g., sodium 2,5-difluorobenzoate) are hygroscopic and require storage under inert gas (argon) at −20°C in amber vials to prevent hydrolysis or photodegradation . For lab use, desiccants (e.g., silica gel) and moisture-free solvents (anhydrous DMSO) are recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in -NMR signals (e.g., unexpected splitting or integration) may arise from fluorine coupling or rotameric equilibria. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation around the ester bond) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and - couplings to confirm connectivity .

- X-ray Crystallography : For unambiguous confirmation, though no published structure exists for this specific compound. Analogous compounds (e.g., ethyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate) have been resolved using SHELXL refinement, highlighting the utility of crystallographic data in resolving ambiguities .

Q. What experimental design considerations apply when studying this compound’s bioactivity (e.g., as a Bcl-2/Mcl-1 inhibitor)?

The 1H-indol-4-yl benzoate scaffold is structurally similar to dual Bcl-2/Mcl-1 inhibitors (e.g., 2-(1H-indol-4-yl)benzoic acid derivatives). Key steps include:

- Molecular Docking : Use programs like AutoDock to predict binding to anti-apoptotic proteins, focusing on hydrophobic pockets and hydrogen-bond interactions .

- In Vitro Binding Assays : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify inhibition constants () .

- Metabolic Stability Tests : Assess esterase-mediated hydrolysis in liver microsomes to prioritize derivatives with enhanced stability .

Q. How can 2,6-difluorobenzoate derivatives be optimized for environmental tracer studies?

In soil transport studies, 2,6-difluorobenzoate is used as a conservative tracer due to its low adsorption to soil particles. Experimental design should include:

- Co-Injection with Other Tracers : Compare mobility against Br or pentafluorobenzoate to quantify retardation factors .

- High-Performance Liquid Chromatography (HPLC) : Quantify tracer concentrations in leachates using UV detection (λ = 254 nm) .

- Field Calibration : Account for soil pH and organic matter content, which influence anion exclusion effects .

Methodological Insights from Evidence

- Synthesis : Optimize esterification yields by using excess 2,6-difluorobenzoic acid (1.2–1.5 equiv.) and activating agents (e.g., HOBt/DMAP) .

- Data Validation : Cross-reference HRMS with isotopic pattern simulations (e.g., M+1/M+2 peaks for fluorine isotopes) to confirm molecular formula .

- Computational Modeling : For SAR studies, combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.